4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:
Frontier Molecular Orbitals
Thermodynamic Properties
Properties
IUPAC Name |
4,6-dichloro-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N4/c1-14-2-4-15(5-3-14)9-12-7(10)6-8(11)13-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRWZYMADXHXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522363 | |
| Record name | 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84727-44-6 | |
| Record name | 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Regioselectivity
In dichloromethane with N,N-diisopropylethylamine (DIPEA) at 20°C, 2,4,6-trichloropyrimidine reacts with 1.1 equivalents of 4-methylpiperazine to yield 4,6-dichloro-2-(4-methylpiperazin-1-yl)pyrimidine in 68% yield after 16 hours. The use of a polar aprotic solvent (e.g., N-methylpyrrolidinone) at 130°C shifts selectivity toward position 4, necessitating precise stoichiometric control.
Table 1: Solvent and Temperature Effects on Substitution Position
| Solvent | Temperature (°C) | Major Product (Position) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 20 | 2-substituted | 68 |
| N-Methylpyrrolidinone | 130 | 4-substituted | 85 |
Purification and Byproduct Mitigation
Crude products are purified via silica gel chromatography using dichloromethane/methanol/ammonia (90:9:1). Triphosgene, a safer alternative to phosphorus oxychloride (POCl3), minimizes toxic byproducts during chlorination steps.
Metal-Catalyzed Cross-Coupling Approaches
Palladium-mediated Buchwald-Hartwig amination offers an alternative for introducing the 4-methylpiperazine group. This method is advantageous for sterically hindered substrates.
Catalytic System Optimization
A mixture of dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl2) and copper iodide in 1,4-dioxane at 100°C facilitates coupling between 2-chloro-4,6-dichloropyrimidine and 4-methylpiperazine, achieving 74% yield.
Table 2: Catalyst Performance Comparison
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)2 | Xantphos | 62 |
| Pd(dppf)Cl2 | None | 74 |
Cyclocondensation of Functionalized Amidines
A less common but scalable approach involves constructing the pyrimidine ring with pre-installed substituents.
Malonate-Amidine Cyclization
Heating dimethyl malonate with N-(4-methylpiperazin-1-yl)acetamidine in methanol under sodium methoxide yields 4,6-dihydroxy-2-(4-methylpiperazin-1-yl)pyrimidine, which is subsequently chlorinated using triphosgene.
Reaction Scheme:
- Cyclization:
$$ \text{Dimethyl malonate} + \text{N-(4-methylpiperazin-1-yl)acetamidine} \xrightarrow{\text{NaOMe, MeOH}} \text{4,6-Dihydroxy-2-(4-methylpiperazin-1-yl)pyrimidine} $$ - Chlorination:
$$ \text{Dihydroxypyrimidine} + \text{Triphosgene} \xrightarrow{\text{Dichloroethane}} \text{4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine} $$
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 68–85 | >98 | Industrial |
| Buchwald-Hartwig Amination | 62–74 | 95 | Lab-scale |
| Cyclocondensation/Chlorination | 82 | 91 | Moderate |
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or THF, with bases such as sodium carbonate or potassium carbonate.
Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine derivatives. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
Case Study: NCI-60 Cell Line Screening
In a notable study, several derivatives including 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine were screened against the NCI-60 panel of cancer cell lines. The results indicated that certain derivatives exhibited significant cytostatic activity:
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| 4b | HOP-92 (NSCL) | 86.28 |
| 4a | HCT-116 | 40.87 |
| 4h | SK-BR-3 | 46.14 |
These findings suggest that the compound has a high potential for further development as an anticancer agent, particularly against non-small cell lung cancer (NSCLC) and colorectal carcinoma .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine have provided insights into how structural modifications can enhance biological activity.
Key Findings:
- Piperazine Moiety : The inclusion of piperazine has been shown to improve binding affinity to target proteins and increase cellular potency by enhancing water solubility.
- Modification Effects : Variations in the terminal groups and the central thiazole-pyrimidine core significantly affect the anticancer efficacy, indicating that careful structural optimization can lead to more effective compounds .
Synthesis and Characterization
The synthesis of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine involves several steps that include the formation of the pyrimidine ring followed by functionalization with piperazine derivatives.
Synthesis Overview:
The compound is typically synthesized through a multi-step reaction process involving:
- Formation of the pyrimidine core.
- Introduction of the piperazine group via nucleophilic substitution.
- Characterization using techniques like NMR and mass spectrometry to confirm structure and purity.
For example, one synthesis route reported yields of around 72% for specific derivatives after purification .
Pharmacological Insights
The pharmacokinetic properties of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine derivatives have been evaluated for their drug-likeness using ADME-Tox predictions. These studies indicate favorable profiles for oral bioavailability and metabolic stability, which are crucial for drug development.
ADME-Tox Predictions:
The predictions suggest that these compounds possess:
- Acceptable solubility
- Moderate permeability
- Low toxicity profiles
These characteristics make them suitable candidates for further preclinical testing .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the specific derivative and its intended use. For example, some derivatives may inhibit kinases involved in cancer cell proliferation, while others may modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly influences reactivity, physicochemical properties, and biological activity. Below is a comparative analysis with key analogs:
Key Research Findings
Synthetic Versatility: DCSMP-based methods are adaptable to 4,6-dichloro-2-(4-methylpiperazin-1-yl)pyrimidine.
Regioselectivity : The 4-methylpiperazinyl group may direct substitutions to the 6-position first, similar to morpholinyl derivatives, due to steric and electronic effects .
Stability : Halogenated aryl analogs (e.g., 3-chloro-4-fluorophenyl) exhibit greater stability under acidic conditions compared to amine-substituted derivatives .
Biological Activity
4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H12Cl2N4
- Molecular Weight : 247.12 g/mol
- CAS Number : 84727-44-6
The compound acts primarily through the inhibition of specific kinases involved in cell cycle regulation and DNA repair mechanisms. Kinases such as WEE1 play a crucial role in controlling cell cycle checkpoints, particularly the G2-M and G1-S transitions. Inhibition of these kinases can lead to increased sensitivity of cancer cells to chemotherapeutic agents by preventing their repair mechanisms from functioning properly .
Anticancer Activity
Recent studies have demonstrated that 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine exhibits notable antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HOP-92 (NSCL) | 10 | |
| HCT-116 (Colorectal) | 40.87 | |
| SK-BR-3 (Breast) | 46.14 | |
| K562 (Leukemia) | 2.27 | |
| HL-60 (Leukemia) | 1.42 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Modifications to the piperazine moiety and the introduction of various substituents on the pyrimidine ring can alter its binding affinity to target proteins and its overall potency.
Key Findings:
- Piperazine Substituents : Variations in the piperazine group have shown to enhance solubility and improve binding affinity to kinase receptors .
- Chlorine Substituents : The presence of chlorine atoms at positions 4 and 6 on the pyrimidine ring is critical for maintaining high levels of biological activity against cancer cell lines .
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on WEE1 Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine, effectively inhibit WEE1 kinase, leading to cell cycle arrest in cancer cells .
- In Vivo Efficacy : In vivo studies are necessary to corroborate the in vitro findings. Preliminary data indicate that compounds with similar structures exhibit promising results in animal models, emphasizing the need for further exploration into dosage and delivery methods.
Q & A
Q. What are the established synthetic routes for 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine, and how are intermediates characterized?
- Methodological Answer : A common route involves chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) at reflux (110–120°C) to yield 4,6-dichloro-2-methylpyrimidine. Subsequent nucleophilic substitution with 4-methylpiperazine in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere introduces the piperazinyl group. Key intermediates (e.g., 4,6-dichloro-2-methylpyrimidine) are characterized via /-NMR, LC-MS, and elemental analysis. Purity is assessed using HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., methylpiperazinyl protons at δ 2.2–2.5 ppm, aromatic protons at δ 8.0–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 276.05).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%). Thermal stability is assessed via TGA/DSC (decomposition >200°C) .
Q. What are the key considerations for handling and storing this compound safely?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319). Store in airtight containers at ambient temperatures, away from oxidizers. Work under fume hoods to avoid inhalation (H335). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine?
- Methodological Answer : Quantum chemical calculations (DFT, MP2) predict reaction pathways and transition states. ICReDD’s workflow combines reaction path searches (e.g., GRRM17 software) with machine learning to identify optimal conditions (e.g., solvent polarity, temperature). For example, simulations can predict the activation energy for piperazine substitution, reducing trial-and-error experimentation. Experimental validation via in situ IR or Raman spectroscopy monitors reaction progress .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from impurity profiles (e.g., dihydrochloride byproducts) or assay conditions (pH, temperature). Strategies include:
- Comparative Bioassays : Parallel testing using standardized protocols (e.g., ADP-Glo™ kinase assay).
- Impurity Profiling : LC-MS/MS identifies trace intermediates (e.g., unreacted 4-methylpiperazine).
- Structural Confirmation : X-ray crystallography or 2D-NMR (NOESY) validates regiochemistry .
Q. What strategies minimize impurities during synthesis, and how are they analyzed?
- Methodological Answer :
- Reaction Optimization : Use excess 4-methylpiperazine (1.5–2 eq.) in DMF at 60°C to reduce residual dichloropyrimidine.
- Workup : Sequential washes (saturated NaHCO₃, brine) remove unreacted reagents.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity.
- Analysis : GC-MS or UPLC-PDA detects impurities (e.g., 4-methylpiperazine hydrochloride at RT 3.2 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
